molecular formula C22H27N3 B1667707 2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine CAS No. 1021937-07-4

2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine

Cat. No. B1667707
M. Wt: 333.5 g/mol
InChI Key: WVAKRQOMAINQPU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that appears to contain several functional groups. These include a pyridine ring, an imidazole ring, and a 2,2-dimethylbutyl group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods from heterocyclic chemistry . The 2,2-dimethylbutyl group could potentially be introduced through a reaction like an alkylation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings are aromatic and planar, while the 2,2-dimethylbutyl group is aliphatic and likely to adopt a more flexible, three-dimensional conformation .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the pyridine and imidazole rings, both of which are electron-rich and could act as nucleophiles in reactions . The 2,2-dimethylbutyl group might also participate in reactions, particularly if conditions were used that could lead to the formation of carbocations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, it is likely to be relatively non-polar due to the presence of the 2,2-dimethylbutyl group, but the pyridine and imidazole rings could confer some degree of polarity .

Scientific Research Applications

OLED Applications

  • Electron-Transport Materials : Pyridine-containing phenanthroimidazole derivatives, including structures similar to the queried compound, are used as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). These derivatives can optimize electron mobility and energy levels, enhancing the performance of OLEDs by lowering driving voltage and improving efficiency. Notably, these ETMs have been instrumental in developing highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).

Pharmaceutical Research

  • Bombesin Receptor Subtype-3 Agonists : Derivatives based on biarylethylimidazole, closely related to the queried compound, have been synthesized and evaluated as bombesin receptor subtype-3 (BRS-3) agonists. These compounds show promise in treating obesity due to their potent binding affinity and agonist activity, potentially influencing food intake and body weight (Liu et al., 2010).

Antimicrobial Research

  • Antimicrobial and Antimycobacterial Properties : Some imidazole-pyridine derivatives exhibit significant antimicrobial and antimycobacterial activities. This includes [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones which have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Narasimhan et al., 2011).

Antioxidant and Antitumor Activities

  • Antioxidant and Antitumor Effects : Pyrazolopyridine derivatives, which share a structural similarity with the queried compound, have been reported to possess notable antioxidant and antitumor activities. This includes efficacy against liver and breast cell lines, suggesting their potential application in cancer treatment and as antioxidants (El‐Borai et al., 2013).

Biophysical and Biomedical Applications

  • pH Monitoring : Certain imidazole derivatives with pyridine groups, similar in structure to the queried compound, have been used as pH-sensitive spin probes. Their EPR spectra are sensitive to pH changes, making them useful for a broad range of biophysical and biomedical applications, including pH monitoring in various environments (Kirilyuk et al., 2005).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the potential hazards, but standard practices such as avoiding inhalation or skin contact, and not ingesting the compound, would be advisable .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This might include developing more efficient synthetic routes, studying its reactivity, investigating its physical properties, and testing its biological activity .

properties

IUPAC Name

2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAKRQOMAINQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648508
Record name 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine

CAS RN

1021937-07-4
Record name 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
Reactant of Route 2
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
Reactant of Route 3
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2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
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2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
Reactant of Route 5
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
Reactant of Route 6
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine

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